molecular formula C15H12BrCl2N3O2 B13027993 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl

Cat. No.: B13027993
M. Wt: 417.1 g/mol
InChI Key: UYNUNYYHUNLNAD-UHFFFAOYSA-N
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Description

The compound 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly in the development of therapeutics targeting the central nervous system. Compounds featuring the 1,2,4-oxadiazol-3-yl-pyridine structure have been extensively investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), specifically the mGlu5 subtype . By potentiating the receptor's response to its natural agonist, such mGlu5 PAMs offer a novel, non-dopaminergic approach for researching the treatment of schizophrenia, addressing positive, negative, and cognitive symptoms in preclinical models . Furthermore, the 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, known for its versatility and presence in molecules with a range of biological activities . Beyond neurological applications, research into analogous 1,3,4-oxadiazole derivatives has demonstrated potential in oncology, where these scaffolds act through mechanisms such as enzyme inhibition, targeting factors like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . The specific substitution pattern on the phenoxymethyl and pyridine rings of this compound is designed to modulate its electronic properties, binding affinity, and selectivity, making it a valuable chemical tool for probing biological pathways and optimizing structure-activity relationships (SAR) in high-throughput screening and lead optimization campaigns.

Properties

Molecular Formula

C15H12BrCl2N3O2

Molecular Weight

417.1 g/mol

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-methylpyridin-4-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C15H11BrClN3O2.ClH/c1-9-7-18-5-4-11(9)15-19-14(22-20-15)8-21-13-3-2-10(16)6-12(13)17;/h2-7H,8H2,1H3;1H

InChI Key

UYNUNYYHUNLNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl.Cl

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions

Step Reactants Conditions Yield Notes
1 2-(Chloromethyl)pyridine hydrochloride + 2-chloro-4-nitrophenol Potassium carbonate in DMF at 20°C for 0.5 h; then potassium iodide at 60°C for 12 h 98% High yield; formation of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine intermediate; isolated as white solid
2 2-((2-chloro-4-nitrophenoxy)methyl)pyridine + reducing agents Reflux in acetonitrile with potassium carbonate and sodium iodide overnight 74% Conversion to phenoxymethyl intermediate with halogen substitutions

Source: Experimental data on chloromethylpyridine derivatives and phenoxymethyl intermediates synthesis

Construction of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is a critical heterocyclic component and is commonly synthesized through cyclization reactions involving amidoximes or nitrile derivatives.

Cyclization Methodologies

  • Activation of carboxylic acid or ester precursors to acyl chlorides using reagents such as oxalyl chloride or thionyl chloride in the presence of catalytic DMF.
  • Reaction of these activated intermediates with amidoximes to form the oxadiazole ring.
  • Typical solvents include dichloromethane or tetrahydrofuran (THF).
  • Reaction temperatures vary from 20°C to 100°C, preferably around 25°C.

Alternative Methods

  • Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as coupling agents for amidoxime condensation.
  • Microwave-assisted heating to enhance reaction rates and yields.
  • Solvent mixtures such as acetic acid and 1,4-dioxane at 40°C to reflux temperatures for ring closure.

Source: Patent EP 3 935 053 B1, detailing oxadiazole synthesis via amidoxime cyclization and activation steps

Coupling of Oxadiazole with 3-Methylpyridine

The final coupling step attaches the oxadiazole moiety to the 3-methylpyridine ring, often via nucleophilic substitution or alkylation reactions.

Reaction Conditions

  • Use of 2-(chloromethyl)-3-methylpyridine hydrochloride as a coupling partner.
  • Base-mediated substitution with the oxadiazole intermediate in polar aprotic solvents such as DMF or acetonitrile.
  • Bases such as potassium carbonate, sodium hydride, or sodium ethoxide facilitate the reaction.
  • Heating between room temperature and 150°C, often optimized between 40°C and reflux.
  • Microwave irradiation may be employed to improve reaction efficiency.

Formation of Hydrochloride Salt

  • The free base of the coupled compound is treated with hydrochloric acid gas or aqueous HCl to obtain the hydrochloride salt.
  • This step improves compound stability, solubility, and isolation.

Source: Synthetic routes and coupling methodologies summarized from patent literature and experimental organic synthesis protocols

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents Solvent Temperature Yield (%) Notes
1 Nucleophilic substitution 2-(Chloromethyl)pyridine HCl, 2-chloro-4-nitrophenol, K2CO3, KI DMF 20°C → 60°C 98 Formation of phenoxymethyl intermediate
2 Reduction/functionalization Phenoxymethyl intermediate, reducing agents Acetonitrile Reflux 74 Conversion to halogenated phenoxymethyl derivative
3 Cyclization to oxadiazole Amidoxime, activated acid chloride (oxalyl chloride) DCM or THF 25–100°C Variable Formation of 1,2,4-oxadiazole ring
4 Coupling with pyridine Oxadiazole intermediate, 2-(chloromethyl)-3-methylpyridine HCl, base DMF or acetonitrile 40–150°C Moderate to good Formation of final compound
5 Salt formation Final compound, HCl Solvent (e.g., ethanol) Room temp Quantitative Hydrochloride salt isolation

Research Findings and Optimization Notes

  • The use of potassium carbonate and potassium iodide in DMF provides high yields and clean substitution for the phenoxymethyl intermediate.
  • Activation of carboxylic acid precursors with oxalyl chloride in the presence of catalytic DMF is a mild and efficient method for oxadiazole ring formation.
  • Microwave-assisted heating can significantly reduce reaction times in cyclization and coupling steps without compromising yield or purity.
  • The choice of base and solvent critically influences the coupling efficiency of the oxadiazole intermediate with the methylpyridine moiety.
  • Final hydrochloride salt formation enhances compound handling and stability for further applications.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

a) 3-[5-(2-Fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid ()
  • Structure : A 1,2,4-oxadiazole ring linked to a benzoic acid and a 2-fluorophenyl group.
  • The carboxylic acid group may enhance hydrogen bonding compared to the pyridine-HCl salt in the target compound.
  • Relevance : Demonstrated crystallinity and stability in solid-state formulations .
b) (S)-3-{4-[5-(2-Cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-phenoxy}-propane-1,2-diol ()
  • Structure : Oxadiazole connected to a methoxy-pyridine and cyclopentyl group.
  • Key Differences : The 6-methoxy group on pyridine is electron-donating (EDG), contrasting with the 3-methyl group (weak EDG) in the target compound. The diol moiety improves hydrophilicity.
  • Relevance : Crystalline form A achieves >99% purity, highlighting synthetic feasibility for oxadiazole derivatives .
c) (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl ()
  • Structure: Oxadiazole with a 4-methoxyphenoxymethyl group and ethyl-methylamine side chain.
  • Key Differences : Methoxy (EDG) vs. bromo/chloro (EWG) on the aromatic ring. The ethyl-methylamine side chain may enhance membrane permeability.
  • Relevance : Hydrochloride salt formulation aligns with the target compound’s solubility strategy .

Functional Analogues with Halogenated Aromatic Systems

a) 4-(4-Bromo-3-(4-chlorophenyl)-pyrazole)benzenesulfonamide ()
  • Structure : Bromo and chloro substituents on a pyrazole-sulfonamide scaffold.
  • Key Differences : Sulfonamide group introduces strong hydrogen-bonding capacity absent in the target compound.
  • Data :
    • IR (cm⁻¹) : 1163 (SO₂), 1670 (C=O), 3385 (NH) .
    • Anticancer Activity : IC₅₀ values >794 µM against HT29 and A549 cells (weaker than cisplatin but structurally informative) .
b) 5-[(4Z)-4-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-pyrazol-1-yl]-2-chlorobenzoic acid ()
  • Structure : Bromo and chloro substituents on a pyrazole-benzoic acid hybrid.
  • Key Differences : The benzoic acid group enhances solubility but may limit blood-brain barrier penetration compared to the pyridine-HCl salt.

Biological Activity

The compound 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride is a derivative of the oxadiazole class, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C14H12BrClN4O2\text{C}_{14}\text{H}_{12}\text{BrClN}_4\text{O}_2

This structure includes a pyridine ring and an oxadiazole moiety, both known for their pharmacological potential.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific activities of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine HCl include:

  • Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes linked to disease processes.

Antimicrobial Activity

A study conducted by Hamid et al. (2020) assessed the antimicrobial properties of synthesized oxadiazole derivatives. The results indicated that compounds similar to This compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
Target Compound168

Anticancer Activity

The anticancer potential of the compound was evaluated in a study focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound induced apoptosis in cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study: In Vitro Analysis

In vitro assays revealed that treatment with This compound resulted in:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

EnzymeInhibition (%) at 100 µM
AChE75
Urease60

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